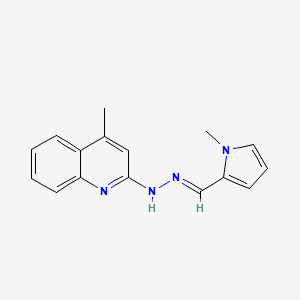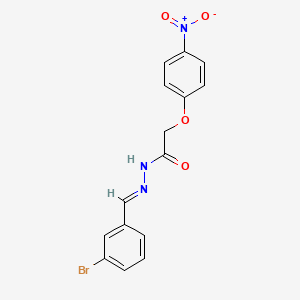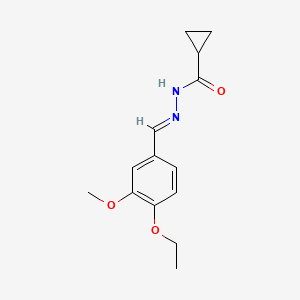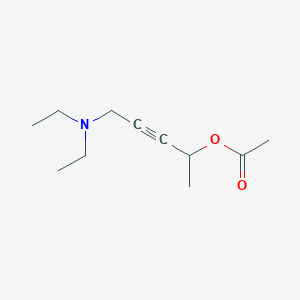
1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone
説明
1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as MMQH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MMQH is a hydrazone derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone is still being investigated. However, studies have suggested that 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone may exert its therapeutic effects through the inhibition of NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and is involved in the regulation of cancer cell growth and survival.
Biochemical and Physiological Effects
1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce oxidative stress. In vivo studies have shown that 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis, diabetes, and cancer.
実験室実験の利点と制限
1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic properties. However, 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone also has some limitations, including its limited solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be given when using 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone in lab experiments.
将来の方向性
For the study of 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone include the elucidation of its mechanism of action, the development of novel derivatives, and the evaluation of its safety and toxicity in preclinical and clinical trials.
科学的研究の応用
1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in vitro and in vivo. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
4-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12-10-16(18-15-8-4-3-7-14(12)15)19-17-11-13-6-5-9-20(13)2/h3-11H,1-2H3,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHHIHPNYXYSJM-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]quinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B3865069.png)

![2-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3865076.png)


![ethyl 5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865117.png)
![N-(2-hydroxyethyl)-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B3865120.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B3865126.png)
![1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B3865139.png)

![N-(4-bromophenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865151.png)
![N-cyclohexyl-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865166.png)

![N'-[1-(4-pyridinyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B3865180.png)